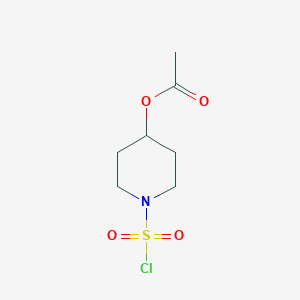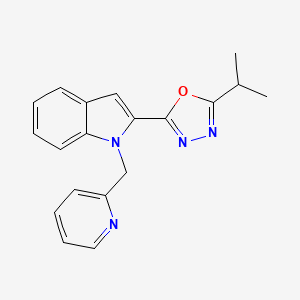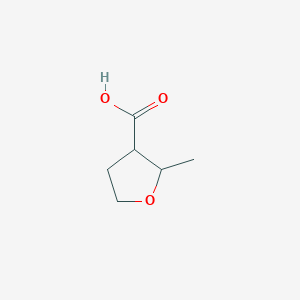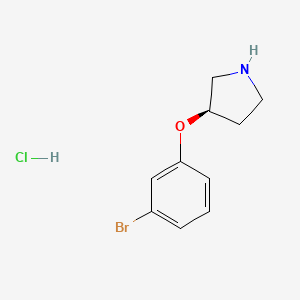
1-(Chlorosulfonyl)piperidin-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chlorosulfonyl)piperidin-4-yl acetate is a chemical compound with the molecular formula C7H12ClNO4S . It has a molecular weight of 241.69 and is used in scientific research, with applications ranging from pharmaceutical synthesis to organic chemistry reactions.
Synthesis Analysis
Piperidines, which include this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12ClNO4S/c1-6(10)13-7-2-4-9(5-3-7)14(8,11)12/h7H,2-5H2,1H3 . This indicates that the molecule consists of seven carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom .Wissenschaftliche Forschungsanwendungen
Nanomagnetic Reusable Catalyst : Piperidine-4-carboxylic acid (PPCA), a compound related to 1-(Chlorosulfonyl)piperidin-4-yl acetate, was used to create a nanomagnetic reusable catalyst, Fe3O4-SA-PPCA. This catalyst demonstrated efficiency in synthesizing dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives and could be reused multiple times without significant loss of catalytic activity (Ghorbani‐Choghamarani & Azadi, 2015).
Structural Studies and Theoretical Calculations : A derivative of piperidin-4-yl, specifically [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was synthesized and studied. Its structure, confirmed by X-ray diffraction, exhibited both inter and intra molecular hydrogen bonds. The compound's thermal properties were also analyzed, showing stability in a specific temperature range (Karthik et al., 2021).
Corrosion Inhibition Properties : Piperidine derivatives, such as FMPPDBS, FMPPNBS, and FMPPMBS, were investigated for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were conducted, revealing their binding energies and inhibition efficiencies on iron surfaces (Kaya et al., 2016).
Synthesis and Antimicrobial Activity : N-substituted derivatives of piperidine compounds were synthesized and demonstrated moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Insecticidal Activities : Novel α-aminophosphonates containing (4′-tosyl) piperidin-4-yl were synthesized and displayed insecticidal activities against Plutella xylostella (Jiang et al., 2013).
Anti-acetylcholinesterase Activity : Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, showing potent inhibitory effects and potential as antidementia agents (Sugimoto et al., 1990).
Piperine Derivatives as Corrosion Inhibitors : Piperine derivatives were studied for their interaction with iron surfaces, demonstrating potential as green corrosion inhibitors. Theoretical DFT and Monte Carlo dynamics studies were conducted to understand their complexation modes with iron (Belghiti et al., 2018).
Zukünftige Richtungen
Given the importance of piperidine derivatives in the pharmaceutical industry , it is likely that future research will continue to explore the synthesis and applications of compounds like 1-(Chlorosulfonyl)piperidin-4-yl acetate. This could involve the development of more efficient synthesis methods, the discovery of new reactions, or the exploration of novel applications in drug design .
Eigenschaften
IUPAC Name |
(1-chlorosulfonylpiperidin-4-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO4S/c1-6(10)13-7-2-4-9(5-3-7)14(8,11)12/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGOPDVKBYMBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN(CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B2959563.png)
![6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2959564.png)



![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2959569.png)
![1-phenyl-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2959572.png)
![Ethyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2959574.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine;hydrochloride](/img/structure/B2959575.png)
![3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2959577.png)
